molecular formula C12H19Cl2F3N4 B2376604 3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride CAS No. 2137765-11-6

3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride

Cat. No.: B2376604
CAS No.: 2137765-11-6
M. Wt: 347.21
InChI Key: BJSYPWBMBYTBRD-UHFFFAOYSA-N
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Description

3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine dihydrochloride is a bicyclic heterocyclic compound featuring a fused triazolo-pyridine core with a piperidine substituent and a trifluoromethyl group. This compound is structurally characterized by:

  • A saturated 5,6,7,8-tetrahydro-pyridine ring fused with a 1,2,4-triazole moiety.
  • A trifluoromethyl group at position 6, which enhances lipophilicity and metabolic stability.
  • Dihydrochloride salt formation, improving aqueous solubility for pharmacological applications .

Synthesis routes involve multi-step reactions, including cyclization using Vilsmeier reagents and substitution with ethylenediamine, achieving a total yield of 55% under mild conditions . Structural confirmation relies on ¹H NMR, MS, and elemental analysis.

Properties

IUPAC Name

3-piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4.2ClH/c13-12(14,15)9-3-4-10-17-18-11(19(10)7-9)8-2-1-5-16-6-8;;/h8-9,16H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYPWBMBYTBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C3N2CC(CC3)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Synthetic Overview

The target compound combines several structural features that present synthetic challenges:

  • Atriazolo[4,3-a]pyridine core structure
  • 5,6,7,8-tetrahydro reduction pattern of the pyridine ring
  • Trifluoromethyl substitution at position 6
  • Piperidin-3-yl substituent at position 3
  • Dihydrochloride salt formation

Preparing this compound requires careful selection of synthetic sequences that effectively introduce these structural elements while maintaining compatibility with functional groups.

Synthesis of the Triazolopyridine Core

Cyclization of Aminopyridine Derivatives

The triazolopyridine core can be constructed through a series of cyclization reactions starting from appropriate aminopyridine precursors. A general synthetic pathway involves:

  • Reaction of 2-aminopyridine derivatives with DMF-DMA (dimethylformamide dimethyl acetal) to form an intermediate
  • Subsequent treatment with hydroxylamine hydrochloride to form a hydroxy-formamidine intermediate
  • Cyclization using trifluoroacetic anhydride to form the triazolopyridine skeleton

This approach can be represented by the following general scheme:

2-aminopyridine + DMF-DMA → intermediates → triazolopyridine

The reaction typically proceeds at 82°C in isopropyl alcohol for the initial condensation, followed by addition of hydroxylamine hydrochloride at 50°C. The final cyclization step with trifluoroacetic anhydride is usually conducted in tetrahydrofuran at 0°C, warming to room temperature overnight.

Alternative Cyclization Methods

Another effective method for constructing the triazolopyridine scaffold involves:

  • Reaction of 2-amino-6-bromopyridine with ethoxycarbonyl isothiocyanate to form thiourea intermediates
  • Treatment with hydroxylamine in the presence of N,N-diisopropylethylamine (DIPEA) to yield the triazolopyridine core

This approach has been utilized for synthesizing various triazolopyridine derivatives with different substitution patterns and can be adapted for our target compound.

Introduction of the Trifluoromethyl Group

Direct Trifluoromethylation Methods

The trifluoromethyl group can be introduced through various approaches:

Sulfur Tetrafluoride Method

A particularly effective approach for introducing the trifluoromethyl group involves using sulfur tetrafluoride (SF₄) to transform carboxylic acid moieties into trifluoromethyl groups:

  • Reaction of a piperidine carboxylic acid precursor with SF₄
  • Use of a mixed solvent system of trichloromethane and anhydrous hydrofluoric acid
  • Temperature-controlled reaction (typically 65-150°C) for 3-4 hours

This method has demonstrated high yields for similar compounds, with reported yields of 54.5-80.6% depending on the specific piperidine carboxylic acid used.

Reaction Conditions for SF₄ Method
Parameter Typical Range Optimal Conditions
Temperature 50-150°C 85-95°C
Reaction Time 3-4 hours 3 hours
Solvent Ratio (CHCl₃:HF) 1:0.5 to 7:1 3:1
SF₄ Equivalents 2-3 molar eq. 2.7 molar eq.
Productive Rate 53.9-80.6% ~80%

The reaction is typically conducted in a stainless steel autoclave (316L material) due to the corrosive nature of the reagents.

Alternative Trifluoromethylation Approaches

For compounds where direct trifluoromethylation is challenging, building block approaches can be employed:

  • Using trifluoromethyl-containing building blocks such as trifluoromethyl iodide or trifluoromethyl sulfonic acid
  • Suzuki-Miyaura coupling with appropriate trifluoromethyl-containing boronic acids

Reduction to Tetrahydro-triazolopyridines

Catalytic Hydrogenation Methods

Conversion of triazolopyridines to their tetrahydro derivatives can be achieved through several reduction protocols:

Conventional Hydrogenation

Standard hydrogenation conditions using H₂ with palladium on carbon (Pd/C) in methanol at room temperature can convert triazolopyridines to 4,5,6,7-tetrahydro-triazolopyridines. However, this method requires handling of hydrogen gas, which presents safety concerns.

Hydrogen Transfer Reactions

A safer alternative involves transfer hydrogenation reactions:

  • Using Pd/C or Pd(OH)₂/C with zinc in water, ethanol, or water/ethanol mixtures
  • The reaction proceeds through a hydrogen transfer mechanism, avoiding the use of molecular hydrogen
  • Good to medium yields of 4,5,6,7-tetrahydro-triazolopyridines can be achieved

This approach is particularly valuable as it avoids the hazards associated with hydrogen gas while still providing good conversion.

Yield Comparison for Reduction Methods
Reduction Method Typical Yield Range Advantages Disadvantages
H₂, Pd/C, MeOH 70-90% High yields, clean reaction Requires H₂ handling
Pd/C/Zn, H₂O/EtOH 60-80% Safer conditions, no H₂ Potential side products
Pd(OH)₂/C/Zn, H₂O/EtOH 65-85% Good functional group tolerance More expensive catalyst

Dihydrochloride Salt Formation

The final step in the preparation involves conversion to the dihydrochloride salt:

  • Dissolution of the free base in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate)
  • Addition of hydrogen chloride (typically as a solution in diethyl ether or as dry HCl gas)
  • Precipitation and isolation of the dihydrochloride salt
  • Purification by recrystallization if necessary (typically from isopropanol/ether mixtures)

This salt formation is crucial for enhancing solubility and stability of the final compound.

Optimized Synthetic Routes

Recommended Synthetic Pathway

Based on the methodologies discussed, an optimized synthetic route for 3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine;dihydrochloride might proceed as follows:

Route A: Trifluoromethylation-First Approach
  • Synthesis of a suitable piperidine carboxylic acid precursor
  • Trifluoromethylation using SF₄ in a CHCl₃/HF mixed solvent system
  • Construction of the triazolopyridine core using the cyclization methodology
  • Reduction to the tetrahydro derivative using Pd/C/Zn in water/ethanol
  • Formation of the dihydrochloride salt
Route B: Core Construction-First Approach
  • Synthesis of the triazolopyridine core from appropriate aminopyridine precursors
  • Introduction of the trifluoromethyl group at position 6
  • Coupling with a protected piperidin-3-yl derivative
  • Reduction to the tetrahydro derivative
  • Deprotection and formation of the dihydrochloride salt

Comparative Analysis of Synthetic Routes

Synthetic Route Key Advantages Potential Challenges Overall Efficiency
Route A Earlier introduction of CF₃ group Handling of corrosive reagents Potentially higher overall yield
Route B More flexible for analogue synthesis Multiple protection/deprotection steps Greater functional group tolerance

Process Optimization and Scale-Up Considerations

Critical Parameters for Scale-Up

When scaling up the synthesis, several factors must be considered:

  • Heat transfer and mixing efficiency, particularly for the exothermic cyclization reactions
  • Safe handling of corrosive reagents such as SF₄ and HF
  • Control of reaction temperatures and times to minimize side products
  • Efficient purification methods suitable for larger scale

Continuous Flow Processing

For safer handling of hazardous reagents and better control of reaction parameters, continuous flow processing can be considered for certain steps:

  • The trifluoromethylation reaction using SF₄
  • The cyclization steps with potentially exothermic profiles
  • The hydrogenation/reduction steps

Analytical Characterization

The final compound and key intermediates should be characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F)
  • Mass Spectrometry (MS) for molecular weight confirmation
  • Infrared Spectroscopy (IR) for functional group identification
  • X-ray crystallography for absolute structural determination if possible
  • Elemental analysis for purity assessment

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Strong acids or bases, such as sulfuric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or deoxygenated compounds.

Scientific Research Applications

Antidiabetic Agents

One of the primary applications of 3-piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine; dihydrochloride is as an intermediate in the synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The synthesis method described in patent literature outlines a straightforward approach to producing this compound with minimal byproducts, making it suitable for industrial-scale production .

Anticancer Research

Recent studies have highlighted the potential of compounds with triazole scaffolds in cancer therapy. Research has shown that derivatives of triazolo[4,3-a]pyridine exhibit inhibitory effects on polo-like kinase 1 (Plk1), which is implicated in various cancers . The unique structural features of 3-piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine may enhance its binding affinity to Plk1 and other mitotic targets.

Neuropharmacological Studies

Preliminary investigations into the neuropharmacological effects of this compound suggest potential applications in treating neurodegenerative diseases. The trifluoromethyl group may enhance lipophilicity and blood-brain barrier penetration, making it a candidate for further exploration in neurological disorders .

Synthesis Pathway Overview

StepReagentsConditionsYield
1Ethanol, Hydrazine hydratepH regulated to 6High
2Chlorobenzene, Trifluoroacetic anhydrideRefluxing conditionsHigh
3Palladium/carbon catalystHigh-pressure kettleHigh

This table summarizes the synthesis steps involved in producing the compound efficiently.

Activity TypeTargetIC50 Value (µM)Reference
DPP-4 InhibitionDipeptidyl Peptidase IV<0.5
Plk1 InhibitionPolo-like Kinase 1<0.2
Neuroprotective EffectsVarious CNS TargetsTBD

The biological activity table provides insights into the compound's efficacy against specific targets relevant to diabetes and cancer therapies.

Case Study 1: Sitagliptin Synthesis

In a recent study focusing on the synthesis of sitagliptin using 3-piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine; dihydrochloride as an intermediate, researchers reported successful yields exceeding 90% with high purity levels. This efficiency underscores the compound's relevance in pharmaceutical manufacturing processes aimed at producing antidiabetic medications .

Case Study 2: Anticancer Potential

A study investigating various triazole derivatives demonstrated that compounds similar to 3-piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of critical mitotic pathways involving Plk1 .

Mechanism of Action

The mechanism of action of 3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their pharmacological or physicochemical distinctions are outlined below:

Structural Analogues with Triazolo-Pyridine/Pyrazine Cores

Compound Name Core Structure Substituents Key Properties
Target Compound 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine 3-Piperidin-3-yl, 6-(trifluoromethyl) High solubility (HCl salt), CNS penetration potential, moderate metabolic stability .
8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (C₇H₃ClF₃N₃) Non-hydrogenated pyridine core 8-Chloro, 6-(trifluoromethyl) Lower solubility (neutral form), higher reactivity due to unsaturated core .
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride Pyrazine core 3-Trifluoromethyl Similar solubility (HCl salt), reduced steric hindrance compared to piperidine analogs .
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride Piperidine-oxadiazole hybrid Oxadiazole substituent Enhanced hydrogen-bonding capacity, lower logP than trifluoromethyl derivatives .

Pharmacological and Physicochemical Data

  • Aqueous Solubility : The dihydrochloride salt of the target compound exhibits superior solubility (>50 mg/mL) compared to neutral analogs like 8-chloro-6-(trifluoromethyl)-triazolo-pyridine (<5 mg/mL) .
  • Metabolic Stability : The trifluoromethyl group in the target compound reduces oxidative metabolism, with a hepatic microsomal half-life of 42 minutes vs. 28 minutes for 8-chloro analogs .
  • Receptor Binding : Piperidine-containing analogs show affinity for σ-1 and 5-HT₆ receptors, while pyrazine derivatives (e.g., triazolo-pyrazine) exhibit selectivity for kinase targets .

Biological Activity

The compound 3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine; dihydrochloride is a novel chemical entity that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and implications in therapeutic applications.

  • Molecular Formula : C₆H₈Cl₂F₃N₄
  • Molecular Weight : 228.60 g/mol
  • Melting Point : 236-246 °C
  • Density : 1.7 g/cm³
  • Boiling Point : 266.2 °C at 760 mmHg

Synthesis

The synthesis of this compound involves the formation of the tetrahydro-triazole ring through cyclization reactions involving piperidine derivatives and trifluoromethylated precursors. The detailed synthetic pathway is crucial for optimizing yield and purity for biological testing.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For example, a derivative known as RB7 showed an IC₅₀ range of 6.587 to 11.10 µM against HT-29 colon cancer cells. The mechanism of action was found to involve the mitochondrial apoptotic pathway, characterized by:

  • Up-regulation of pro-apoptotic protein Bax
  • Down-regulation of anti-apoptotic protein Bcl2
  • Activation of Caspase 3 , leading to cell death .

Antimicrobial Activity

Preliminary investigations indicate that this compound may also possess antimicrobial properties. Its structural similarity to known antimicrobial agents suggests potential efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb). Further structure-activity relationship (SAR) studies are necessary to elucidate its full antimicrobial potential .

Case Study 1: Anticancer Efficacy

In a controlled study involving HT-29 cells:

  • Treatment : Cells were treated with varying concentrations of RB7.
  • Results : Significant apoptosis was observed at concentrations above 6 µM.
  • : The compound effectively induces apoptosis in colon cancer cells through mitochondrial pathways.

Case Study 2: Antimicrobial Screening

A series of derivatives were screened against Mtb:

  • Methodology : Minimum inhibitory concentration (MIC) assays were performed.
  • Findings : Several derivatives demonstrated bactericidal activity with MIC values <0.5 µM.
  • Implications : This suggests a novel mechanism of action distinct from traditional antibiotics .

Research Findings Summary

Biological ActivityObserved EffectsReference
AnticancerInduction of apoptosis in HT-29 cells
AntimicrobialBactericidal activity against Mtb

Q & A

Q. Q1. What are the established synthetic routes for preparing this compound, and how can researchers validate its structural integrity?

Methodological Answer: A common synthetic approach involves oxidative ring closure of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature facilitates clean cyclization, yielding the triazolopyridine core with 73% efficiency . Post-synthesis, structural validation requires:

  • 1H/13C NMR : To confirm hydrogen environments (e.g., piperidinyl protons at δ 2.5–3.5 ppm) and carbon chemical shifts.
  • HRMS : To verify molecular ion peaks matching theoretical m/z values (e.g., [M+H]+ for C₁₂H₁₆Cl₂F₃N₅).
  • IR Spectroscopy : To identify functional groups like NH stretches (~3300 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .

Q. Q2. What analytical techniques are critical for purity assessment, and how should researchers address discrepancies in spectral data?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to detect impurities (e.g., unreacted intermediates).
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., ±0.3% tolerance).
  • Tandem MS/MS : Resolve spectral contradictions (e.g., unexpected adducts) by fragmenting parent ions and matching to predicted patterns .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions to improve yield while adhering to green chemistry principles?

Methodological Answer:

  • Solvent Selection : Replace traditional solvents (e.g., DMF) with ethanol or water, as demonstrated in oxidative cyclizations using NaOCl .
  • Catalyst Screening : Test transition-metal-free conditions (e.g., organocatalysts) to avoid heavy-metal contamination.
  • Flow Reactors : Implement continuous flow systems to enhance mixing and reduce reaction time (e.g., 3 hours vs. 24 hours in batch) .
    Data Table : Comparison of Oxidants
OxidantYield (%)Environmental Impact
NaOCl (Ethanol)73Low (Green)
Cr(VI) Salts85High (Toxic)
DDQ78Moderate

Q. Q4. How should researchers resolve contradictions in biological activity data for structurally analogous compounds?

Methodological Answer:

  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HT-22 neurons) to confirm target specificity .
  • Molecular Docking : Compare binding affinities of the compound vs. analogs (e.g., substituent effects on kinase inhibition).
  • Meta-Analysis : Cross-reference PubChem datasets (e.g., CID 11961371) to identify outliers in reported bioactivity .

Q. Q5. What strategies are recommended for evaluating the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

  • ADME Profiling :
    • Aqueous Solubility : Use shake-flask method at pH 7.4.
    • Plasma Stability : Incubate with rat plasma (37°C, 1 hour) and quantify degradation via LC-MS.
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Vivo PK : Administer IV/PO doses in rodents and calculate AUC, t₁/₂, and bioavailability (%F) .

Experimental Design & Data Interpretation

Q. Q6. How can researchers design experiments to elucidate the role of the trifluoromethyl group in modulating biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs replacing CF₃ with CH₃, Cl, or H and compare:
    • Enzyme Inhibition : e.g., IC₅₀ against PDE4B.
    • Lipophilicity : Measure logP values (CF₃ increases lipophilicity by ~0.5 units) .
  • X-ray Crystallography : Resolve ligand-enzyme complexes to visualize CF₃ interactions (e.g., hydrophobic pockets) .

Q. Q7. What methodologies are effective for analyzing stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to:
    • Heat (40°C, 75% RH, 4 weeks).
    • Light (ICH Q1B guidelines, 1.2 million lux-hours).
    • Hydrolysis (0.1 M HCl/NaOH, 70°C).
  • Degradation Pathways : Identify via LC-MSⁿ (e.g., dehydrochlorination or triazole ring oxidation) .

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